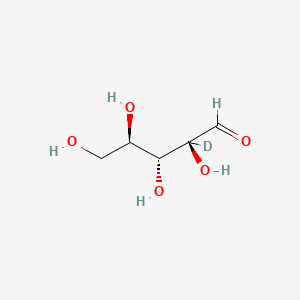

D-Arabinose-2-d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-PINTTZNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C=O)([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of 2-deoxy-D-arabinose

An In-depth Technical Guide to the Structure of 2-Deoxy-D-Arabinose

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-deoxy-D-arabinose. It delves into the acyclic and cyclic conformations, including the critical furanose and pyranose ring structures and their respective anomers. A key focus is placed on the structural equivalence between 2-deoxy-D-arabinose and 2-deoxy-D-ribose, a foundational concept in nucleic acid chemistry. Methodologies for structural elucidation, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are discussed from a practical, field-proven perspective. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this fundamental monosaccharide.

Introduction: Defining the Core Moiety

2-Deoxy-D-arabinose is a monosaccharide, specifically an aldopentose, which means it is a five-carbon sugar with an aldehyde functional group. Its defining characteristic is the absence of a hydroxyl group at the second carbon position (C2), which is replaced by a hydrogen atom. This "deoxy" feature is of immense biological significance.

While the name 2-deoxy-D-arabinose is chemically precise, the molecule is identical to the more commonly known 2-deoxy-D-ribose , the sugar component of deoxyribonucleic acid (DNA).[1][2] This equivalence arises because D-arabinose and D-ribose are C2 epimers; they differ only in the stereochemical orientation of the hydroxyl group at the C2 position. The removal of this hydroxyl group eliminates the stereocenter's defining feature, rendering the two deoxy-sugars structurally indistinguishable.[1][2] The systematic IUPAC name that correctly describes this molecule is 2-Deoxy-D-erythro-pentose .[1][3][4][5]

As a cornerstone of genetic material, a thorough understanding of its structure is paramount for research in molecular biology, pharmacology, and synthetic chemistry.

Core Molecular Properties

A summary of the fundamental properties of 2-deoxy-D-arabinose is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₄ | [1][3][4] |

| Molecular Weight | 134.131 g/mol | [1][3][4] |

| CAS Number | 533-67-5 | [1][3][5] |

| Appearance | White to off-white crystalline powder | [3] |

| Common Synonyms | 2-Deoxy-D-ribose, Thyminose, 2-Deoxy-D-erythro-pentose | [1][3][4][5] |

Structural Analysis: From Linear Chain to Cyclic Equilibrium

In solution, 2-deoxy-D-arabinose does not exist as a single static structure. Instead, it is a dynamic equilibrium of its acyclic (open-chain) form and its more stable cyclic (hemiacetal) forms.[1][6][7]

Acyclic Form: The Fischer Projection

The open-chain structure is best represented by a Fischer projection. This notation clearly illustrates the stereochemistry of each chiral center. For 2-deoxy-D-arabinose, the key features are:

-

An aldehyde group (-CHO) at the C1 position.

-

The absence of a hydroxyl group at the C2 position.

-

The "D" configuration is determined by the hydroxyl group on the highest-numbered chiral carbon (C4), which is positioned on the right side.

Caption: Fischer projection of 2-deoxy-D-arabinose (open-chain form).

Cyclic Forms: Hemiacetal Formation

The thermodynamically favored structures in aqueous solution are five-membered (furanose) and six-membered (pyranose) rings.[7] These form via a nucleophilic attack of a hydroxyl group on the electrophilic aldehyde carbon (C1).

-

Furanose Ring: Reaction between the C4-hydroxyl group and the C1-aldehyde. This five-membered ring is the predominant form found in the backbone of DNA.[2]

-

Pyranose Ring: Reaction between the C5-hydroxyl group and the C1-aldehyde. This six-membered ring is also present in the equilibrium mixture.[1]

This cyclization creates a new chiral center at C1, known as the anomeric carbon . The two resulting stereoisomers are called anomers , designated as α (alpha) and β (beta), based on the orientation of the new C1-hydroxyl group relative to the CH₂OH group at C5.

Caption: Equilibrium between acyclic and cyclic anomers in solution.

Haworth Projections: Visualizing the Rings

The standard method for representing these cyclic structures is the Haworth projection, which provides a simplified three-dimensional perspective.[8][9]

-

α-anomer: The hydroxyl group on the anomeric carbon (C1) is on the opposite side of the ring from the C5 CH₂OH group (trans).

-

β-anomer: The hydroxyl group on the anomeric carbon (C1) is on the same side of the ring as the C5 CH₂OH group (cis).

Below are the Haworth projections for the two furanose anomers.

Caption: Haworth projections of the α and β furanose anomers.

Experimental Protocol: Structural Verification via NMR Spectroscopy

As a Senior Application Scientist, the primary tool for unambiguous structural elucidation of carbohydrates in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. The following protocol outlines a self-validating system for confirming the structure of 2-deoxy-D-arabinose.

Objective: To confirm the identity and characterize the equilibrium mixture of 2-deoxy-D-arabinose in solution.

Methodology: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 2-deoxy-D-arabinose sample.

-

Dissolve the sample in ~0.6 mL of deuterium oxide (D₂O). D₂O is chosen as the solvent to avoid a large, interfering water signal.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and solvent suppression techniques to minimize the residual HDO peak.[10]

-

-

Data Analysis & Structural Interpretation (The Causality):

-

Anomeric Protons (H1): Look for signals in the downfield region (typically 4.5-5.5 ppm). The presence of multiple signals in this region confirms the existence of an equilibrium mixture of anomers (α and β) and potentially ring forms (furanose and pyranose).[10]

-

C2 Protons (H2): The signals corresponding to the C2 protons will appear as complex multiplets in the upfield region (typically 1.7-2.5 ppm).[10] Their integration should correspond to two protons. Crucially, the absence of a proton coupled to a hydroxyl group at this position confirms the "deoxy" nature of the sugar.

-

Coupling Constants (J-values): The magnitude of the coupling constant between H1 and H2 (³J_H1,H2) is diagnostic of the anomer's stereochemistry. A smaller coupling constant is typically characteristic of the α-furanose anomer, while a larger one can indicate the β-anomer.

-

2D NMR (COSY & HSQC): For complete assignment, two-dimensional experiments are essential.

-

A COSY (Correlation Spectroscopy) experiment reveals proton-proton coupling networks, allowing for the tracing of the entire spin system from H1 through H5.

-

An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton to its directly attached carbon, enabling the assignment of the ¹³C spectrum and definitively confirming the C2 position as a CH₂ group.

-

-

Trustworthiness through Self-Validation: The combination of 1D and 2D NMR provides a redundant, self-validating dataset. The chemical shifts confirm the local electronic environment of each nucleus, while the coupling constants and 2D correlations confirm the through-bond connectivity. The observation of multiple species in predictable ratios for the anomers validates the dynamic equilibrium in solution.

Biological and Chemical Significance

The structure of 2-deoxy-D-arabinose (as 2-deoxy-D-ribose) is central to life.

-

Genetic Information: It forms the backbone of DNA, where it is linked by phosphodiester bonds. The absence of the 2'-hydroxyl group makes DNA more stable and less susceptible to hydrolysis than RNA, which contains ribose.

-

Research Applications: It is widely used in molecular biology research, studies of DNA damage and repair, and as a precursor in the synthesis of nucleoside analogs for therapeutic applications.[3]

-

Biochemical Reagent: It can be used as a reducing sugar in biochemical assays and to induce oxidative stress in cell culture models.[3][4]

Conclusion

The structure of 2-deoxy-D-arabinose is a multifaceted topic, encompassing an equilibrium of linear and cyclic forms. Its identity as 2-deoxy-D-ribose underscores its profound importance in the structure of DNA. For researchers, a precise understanding of its various isomeric forms and the analytical techniques used for their characterization, such as NMR spectroscopy, is indispensable for advancing work in the fields of biochemistry, drug discovery, and molecular biology.

References

-

Yamamoto, Y., Kirihata, M., Ichimoto, I., & Ueda, H. (n.d.). Stereoselective Synthesis of 2-Amino-2-deoxy-d-arabinose and 2-Deoxy-d-ribose. Agricultural and Biological Chemistry, 49(5). Available at: [Link]

-

Mukaiyama, T., Miwa, T., & Nakatsuka, T. (n.d.). A STEREOSELECTIVE SYNTHESIS OF 2-AMINO-2-DEOXY-d-ARABINOSE AND -d-RIBOSE. Chemistry Letters. Available at: [Link]

-

Singh, R., Gupta, V., & Singh, K. (2024). Methods and Procedures for the Synthesis of 2- Deoxy-D-Glucose. Bentham Science Publishers. Available at: [Link]

-

Damha, M. J., et al. (n.d.). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research. Available at: [Link]

-

Kent, P. W., Stacey, M., & Wiggins, L. F. (1949). Deoxy-sugars. Part II. Synthesis of 2-deoxy-D-ribose and 3-deoxy-D-xylose from D-arabinose. Journal of the Chemical Society (Resumed). Available at: [Link]

-

PubChem. (n.d.). 2-Deoxy-D-arabino-hexopyranose. National Center for Biotechnology Information. Available at: [Link]

-

Caming Pharmaceutical Ltd. (2025). 2-DEOXY-D-ARABINOSE CAS 533-67-5. Available at: [Link]

-

de Bruyn, A., & Anteunis, M. (1975). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Haworth projection. Available at: [Link]

-

Wikipedia. (n.d.). Deoxyribose. Available at: [Link]

-

Ashenhurst, J. (2018). The Haworth Projection. Master Organic Chemistry. Available at: [Link]

-

NIST. (n.d.). D-erythro-Pentose, 2-deoxy-. NIST Chemistry WebBook. Available at: [Link]

-

Filo. (2025). Draw the structure of d-2-deoxyribose. Which other d-2-deoxy-aldopentose... Available at: [Link]

-

Chemistry LibreTexts. (2015). 24.2: Conformations and Cyclic Forms of Sugars. Available at: [Link]

-

Chemistry LibreTexts. (2019). 2.5: Cyclic Structures of Monosaccharides. Available at: [Link]

Sources

- 1. Deoxyribose - Wikipedia [en.wikipedia.org]

- 2. Draw the structure of d-2-deoxyribose. Which other d-2-deoxy-aldopentose .. [askfilo.com]

- 3. watsonnoke.com [watsonnoke.com]

- 4. caymanchem.com [caymanchem.com]

- 5. D-erythro-Pentose, 2-deoxy- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Haworth projection - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 2-Deoxy-D-ribose(533-67-5) 1H NMR [m.chemicalbook.com]

The Biological Significance of 2-Deoxy-D-arabinose (2-Deoxy-D-ribose) in Cellular Function and Therapeutic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-D-arabinose, a five-carbon monosaccharide, holds a pivotal and somewhat dual identity in cellular biology. While its name suggests a distinct entity, it is chemically equivalent to 2-deoxy-D-ribose, the foundational sugar moiety of deoxyribonucleic acid (DNA). This guide delves into the multifaceted biological roles of this molecule, beginning with its fundamental structural importance in the repository of genetic information. Beyond its endogenous role, the administration of exogenous 2-deoxy-D-arabinose elicits profound cellular responses, including the induction of oxidative stress and apoptosis by depleting intracellular glutathione. Paradoxically, it also exhibits pro-angiogenic properties, a critical consideration in both wound healing and oncology. Furthermore, its unique structure makes it an indispensable precursor in the chemical synthesis of numerous nucleoside analogs, forming the backbone of critical antiviral and chemotherapeutic agents. This paper will explore these diverse functions, providing insight into the underlying mechanisms, detailing relevant experimental protocols, and highlighting its significance as both a biological effector and a tool in modern drug development.

Part 1: Foundational Biochemistry and Nomenclature

The Isomeric Relationship: Clarifying 2-Deoxy-D-arabinose and 2-Deoxy-D-ribose

In the study of pentose sugars, precise nomenclature is crucial. The pentoses D-arabinose and D-ribose are C2' epimers, meaning they differ only in the stereochemical orientation of the hydroxyl group at the second carbon position. When this C2' hydroxyl group is removed to create a "2-deoxy" sugar, the stereochemical distinction at that carbon is eliminated. Consequently, 2-deoxy-D-arabinose and 2-deoxy-D-ribose are identical molecules.[1] By convention, the term 2-deoxy-D-ribose is far more common in biological literature, primarily because D-ribose is the direct metabolic precursor for its synthesis within the cell.[1] For clarity, this guide will use the terms interchangeably while acknowledging the precedence of "2-deoxy-D-ribose" in most biological contexts.

The Structural Cornerstone of Deoxyribonucleic Acid (DNA)

The most significant role of 2-deoxy-D-ribose is its function as the sugar backbone of DNA.[1][2] In the structure of a DNA nucleotide, a nitrogenous base (adenine, guanine, cytosine, or thymine) is attached to the 1' carbon of the deoxyribose sugar, and a phosphate group is attached at the 5' position. These nucleotide units are linked together via phosphodiester bonds between the 3' carbon of one sugar and the 5' phosphate of the next, forming the long polynucleotide chains that constitute DNA.

The "deoxy-" nature of the sugar is paramount to DNA's structure and function. The absence of the 2'-hydroxyl group, which is present in the ribose of RNA, is responsible for the greater mechanical flexibility of DNA.[1] This flexibility allows DNA to adopt the iconic double-helix conformation and enables its compact coiling within the eukaryotic nucleus.[1]

Biosynthesis and Endogenous Metabolism

Cells produce 2-deoxy-D-ribose endogenously for DNA synthesis through a highly regulated process. The primary pathway involves the direct reduction of ribonucleotides.

-

De Novo Synthesis: The biosynthesis of deoxyribonucleotides is catalyzed by a class of enzymes known as ribonucleotide reductases (RNRs) . These enzymes remove the 2'-hydroxyl group from ribonucleoside diphosphates (NDPs) or triphosphates (NTPs), converting them into their deoxy- forms (dNDPs or dNTPs).[1] This reaction is a critical rate-limiting step for DNA synthesis and cell proliferation.

-

Salvage Pathways: Cells can also generate deoxyribose from the degradation of existing deoxynucleosides. For example, the enzyme thymidine phosphorylase degrades thymidine into thymine and 2-deoxy-D-ribose-1-phosphate, which can then be converted to 2-deoxy-D-ribose.[3] This pathway is particularly relevant in the context of certain cancer therapies.

Part 2: Exogenous 2-Deoxy-D-arabinose: A Modulator of Cellular Fate

When introduced to cells from an external source, 2-deoxy-D-arabinose exhibits potent bioactivity, capable of influencing cell survival, adhesion, and vascularization.

Induction of Oxidative Stress and Apoptosis

Exogenous 2-deoxy-D-ribose is a potent inducer of apoptosis (programmed cell death) in various cell types, including normal human fibroblasts and certain cancer cell lines.[3][4] The primary mechanism involves the generation of significant oxidative stress.

-

Mechanism of Action: As a highly reducing sugar, 2-deoxy-D-ribose promotes the generation of reactive oxygen species (ROS).[2][3] This surge in ROS leads to the depletion of the cell's primary antioxidant buffer, reduced glutathione (GSH).[4] The resulting imbalance in the cellular redox state triggers downstream apoptotic events, including mitochondrial depolarization, chromatin condensation, and DNA fragmentation.[4] This process appears to be independent of the cell cycle.[4] The apoptotic effects can be completely blocked by the antioxidant N-acetyl-L-cysteine (NAC), which works by replenishing intracellular GSH stores.[4]

Caption: Pathway of 2-deoxy-D-arabinose-induced apoptosis.

Experimental Protocol: Measurement of Intracellular ROS

This protocol describes a common method for quantifying ROS levels in cells treated with an agent like 2-deoxy-D-arabinose using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Cell Seeding: Plate cells (e.g., human fibroblasts or a cancer cell line) in a 96-well black, clear-bottom plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Incubate overnight.

-

Treatment: Remove the culture medium and treat the cells with various concentrations of 2-deoxy-D-arabinose (e.g., 0-20 mM) in fresh medium. Include a positive control (e.g., H₂O₂) and a negative control (medium only). Incubate for the desired time period (e.g., 4-24 hours).

-

Probe Loading: Prepare a 10 µM working solution of H2DCFDA in serum-free medium. Remove the treatment medium, wash cells once with phosphate-buffered saline (PBS), and add the H2DCFDA solution to each well.

-

Incubation: Incubate the plate in the dark at 37°C for 30-45 minutes. The diacetate group is cleaved by intracellular esterases, and the non-fluorescent H2DCF is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: Wash the cells once with PBS to remove excess probe. Add PBS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Data Analysis: Normalize the fluorescence intensity of treated samples to the negative control. The increase in fluorescence is directly proportional to the level of intracellular ROS.

The Paradox of Angiogenesis

Contrasting with its cell-killing capabilities, 2-deoxy-D-ribose also demonstrates pro-angiogenic properties.

-

Wound Healing: Topical application of 2-deoxy-D-ribose in a gel has been shown to promote angiogenesis (new blood vessel formation) and accelerate wound healing in animal models.[3] This effect is potentially linked to an increase in Vascular Endothelial Growth Factor (VEGF).[1]

-

Tumor Microenvironment: This pro-angiogenic effect becomes a liability in cancer treatment. Many tumors express high levels of thymidine phosphorylase (TP). When these tumors are treated with certain chemotherapies like 5-fluorouracil, the resulting cell death can lead to the release of thymidine, which is then converted by TP into 2-deoxy-D-ribose.[5] This locally produced 2-deoxy-D-ribose can then stimulate angiogenesis, potentially providing an escape route for the tumor by promoting blood supply and growth.[5] This has led to research combining 5-FU with anti-angiogenic drugs to counteract this effect.[5]

| Study Context | Model | Outcome | Reference |

| Wound Healing | Rat full-thickness cutaneous wound | Increased blood vessel formation, accelerated healing | [3] |

| Endothelial Cells | Bovine aortic endothelial cells (in vitro) | Induced tubulogenesis and migration | [3] |

| Cancer Therapy | Colon adenocarcinoma in mice | TP-derived dRib stimulates tumor angiogenesis | [5] |

Table 1: Summary of studies demonstrating the pro-angiogenic effects of 2-deoxy-D-ribose.

Effects on the Cytoskeleton

In addition to inducing apoptosis, 2-deoxy-D-ribose has been observed to cause significant disruption of the actin filament network in human fibroblasts.[4] This leads to changes in cell morphology and detachment from the culture substratum, indicating an impact on cellular integrity and adhesion beyond the direct induction of cell death.[4]

Part 3: Applications in Research and Drug Development

The unique chemical properties and biological activities of 2-deoxy-D-arabinose make it a valuable molecule for both basic research and pharmaceutical manufacturing.

A Tool for Inducing and Studying Cellular Stress

Given its ability to reliably induce oxidative stress and apoptosis, 2-deoxy-D-arabinose serves as a useful tool in the laboratory.[2][4] Researchers can use it to investigate the mechanisms of oxidative damage, study the signaling pathways of apoptosis, and screen for potential antioxidant or anti-apoptotic compounds.

A Critical Precursor for Nucleoside Analogs

2-Deoxy-D-arabinose is a cornerstone pharmaceutical intermediate for the synthesis of a wide range of nucleoside analogs, which are drugs that mimic natural nucleosides to interfere with cellular processes.[6][7]

-

Antiviral Drugs: Many antiviral agents, particularly those used to treat HIV and Hepatitis B, are modified nucleosides that act as chain terminators during viral DNA synthesis. 2-Deoxy-D-arabinose provides the essential sugar scaffold onto which modified bases or other chemical groups are added.[6]

-

Chemotherapeutics: Similarly, numerous anti-cancer drugs are designed to disrupt DNA replication in rapidly dividing tumor cells.[6] As a fundamental component of DNA, 2-deoxy-D-arabinose is a key starting material for creating these potent chemotherapeutic agents.[6][7]

Caption: Generalized workflow for synthesizing a nucleoside analog.

The Arabinose Configuration in Antisense Therapeutics (2'F-ANA)

While 2-deoxy-D-arabinose is identical to 2-deoxy-D-ribose, the distinct stereochemistry of its parent sugar, D-arabinose, is exploited in the design of synthetic nucleic acids. 2'-Deoxy-2'-fluoro-D-arabinonucleic acid (2'F-ANA) is a chemically modified analog used in antisense oligonucleotides.[8][9]

-

Conformational Control: The fluorine atom at the 2' position in the "up" (arabino) configuration forces the sugar pucker into a conformation that is favorable for binding to complementary RNA strands.[8][10] This pre-organization enhances the stability and binding affinity of the antisense drug to its target mRNA.[8][9]

-

RNase H Activity: Hybrids formed between 2'F-ANA and RNA are substrates for RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA duplex.[8] This is a primary mechanism by which antisense drugs silence gene expression. The specific "A-like" structure adopted by 2'F-ANA/RNA hybrids is believed to be a key feature for recognition by RNase H.[8][9]

Part 4: Methodologies for Studying 2-Deoxy-D-arabinose

Protocol: Quantification in Biological Samples

Accurate measurement of 2-deoxy-D-arabinose is essential for metabolic and pharmaceutical studies. High-Performance Liquid Chromatography (HPLC) is a standard method.

-

Sample Preparation: Extract small molecules from cell lysates or plasma using a protein precipitation step (e.g., with cold acetonitrile or methanol) followed by centrifugation.

-

Chromatography: Use an HPLC system equipped with a suitable column. For underivatized sugars, hydrophilic interaction chromatography (HILIC) or specific anion-exchange columns are effective.[11][12]

-

Detection: Since 2-deoxy-D-arabinose lacks a strong chromophore, detection is typically achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[11][12] Alternatively, sugars can be derivatized with a fluorescent tag to enable highly sensitive fluorescence detection.[11]

-

Quantification: Create a standard curve using known concentrations of pure 2-deoxy-D-arabinose. The concentration in the unknown sample is determined by comparing its peak area to the standard curve.

Protocol: Assessing Apoptosis via Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Culture cells and treat with 2-deoxy-D-arabinose as described in the ROS protocol (Section 2.1). Collect both adherent and floating cells to ensure all apoptotic cells are included.

-

Staining: Wash the collected cells with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Dyes: Add FITC-conjugated Annexin V and PI to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptosis/necrosis).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

Conclusion

2-Deoxy-D-arabinose, more commonly known as 2-deoxy-D-ribose, is a molecule of profound biological importance. Its primary role as the structural backbone of DNA is fundamental to life as we know it. However, its functions extend far beyond this endogenous role. As an exogenous agent, it is a powerful modulator of cellular physiology, capable of inducing cell death through oxidative stress while simultaneously promoting angiogenesis, presenting a complex profile for therapeutic development. Its utility as a foundational building block for a vast array of life-saving antiviral and anti-cancer drugs underscores its indispensable role in modern medicine. A thorough understanding of its biochemistry, cellular effects, and synthetic applications is therefore essential for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

References

-

Robidoux, S., & Damha, M. J. (1997). D-2-deoxyribose and D-arabinose, but not D-ribose, stabilize the cytosine tetrad (i-DNA) structure. Journal of Biomolecular Structure & Dynamics, 15(3), 529-535. [Link]

-

Wikipedia contributors. (2024). Deoxyribose. In Wikipedia, The Free Encyclopedia. [Link]

-

Barbay, D., et al. (2015). Synthesis and properties of 2'-deoxy-2',4'-difluoroarabinose-modified nucleic acids. The Journal of Organic Chemistry, 80(7), 3579-3587. [Link]

-

Barbay, D., et al. (2015). Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids. The Journal of Organic Chemistry. [Link]

-

Damha, M. J., et al. (2001). 2'-Deoxy-2'-fluoro-β-d-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 29(20), 4161-4172. [Link]

-

Watson International Ltd. (n.d.). 2-DEOXY-D-ARABINOSE CAS 533-67-5. Watson International Ltd. [Link]

-

Papadopoulou, L. C., & Kletsas, D. (2002). The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption. Biochemical Pharmacology, 64(11), 1649-1658. [Link]

-

Blo舜. (n.d.). The Critical Role of 2-Deoxy-D-Ribose in Modern Drug Development. Blo舜. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2021). The Crucial Role of 2-Deoxy-D-Ribose in Modern Pharmaceutical Synthesis. [Link]

-

Damha, M. J., et al. (2001). 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): Synthesis and physicochemical studies. ResearchGate. [Link]

-

Emmenegger, U., et al. (2005). Blockage of 2-deoxy-D-ribose-induced angiogenesis with rapamycin counteracts a thymidine phosphorylase-based escape mechanism available for colon cancer under 5-fluorouracil therapy. Clinical Cancer Research, 11(6), 2455-2463. [Link]

- Threshold Pharmaceuticals, Inc. (2006). Analytical methods for 2-deoxy-d-glucose.

-

Kumar, P. R., et al. (2011). A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. Scholars Research Library. [Link]

Sources

- 1. Deoxyribose - Wikipedia [en.wikipedia.org]

- 2. watsonnoke.com [watsonnoke.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blockage of 2-deoxy-D-ribose-induced angiogenesis with rapamycin counteracts a thymidine phosphorylase-based escape mechanism available for colon cancer under 5-fluorouracil therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2006002323A1 - Analytical methods for 2-deoxy-d-glucose - Google Patents [patents.google.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Natural Occurrence and Sources of 2-Deoxy-D-ribose

Introduction

2-Deoxy-D-ribose, a cornerstone of molecular biology, is the monosaccharide sugar that forms the backbone of deoxyribonucleic acid (DNA).[1][2][3] Its name, sometimes denoted in varied forms such as D-Arabinose-2-d, points to its structure as a deoxy sugar derived from ribose through the removal of a hydroxyl group at the 2' position.[3] This seemingly minor structural alteration has profound implications for the stability and helical structure of DNA, distinguishing it from its counterpart, RNA.[3] While 2-deoxy-D-ribose is ubiquitous as a component of the genetic material in all living organisms, its occurrence as a free molecule in nature is limited.[1] Consequently, for research, pharmaceutical, and cosmetic applications, it is primarily sourced through chemical synthesis or biotechnological methods.[1] This guide provides a comprehensive exploration of the natural existence of 2-deoxy-D-ribose, delving into its biological roles, biosynthetic pathways, and the methodologies for its isolation and analysis from natural sources.

Natural Occurrence of 2-Deoxy-D-ribose

The presence of 2-deoxy-D-ribose in the natural world is intrinsically linked to its central role in genetics and cellular metabolism.

A Fundamental Component of DNA

The most significant natural source of 2-deoxy-D-ribose is its polymerized form within the DNA molecule. In this state, it is not a free sugar but rather a component of nucleosides, where it is linked to a nitrogenous base (adenine, guanine, cytosine, or thymine) and phosphate groups to form the repeating units of the DNA backbone.[2][3] This integral role makes it present in virtually every living cell.

Free Deoxyribose in Cellular Processes

Beyond its structural role in DNA, 2-deoxy-D-ribose and its phosphorylated derivatives are involved in various cellular processes. It is naturally present in the human body and participates in DNA repair and replication.[4] Emerging research has also highlighted its potential role in stimulating angiogenesis (the formation of new blood vessels), which has implications for wound healing and has been observed to promote hair regrowth in animal studies.[5][6][7] These findings suggest that free 2-deoxy-D-ribose may act as a signaling molecule in certain physiological contexts.

Occurrence in Microorganisms and Plants

While the L-form of the related pentose sugar, arabinose, is more common in nature, particularly in plant hemicellulose and pectin, D-arabinose is found in some specific natural sources.[8][9] For instance, D-arabinose is a constituent of the cell wall arabinogalactans in mycobacteria.[10] Certain microorganisms, such as Pichia stipitis, have demonstrated the ability to metabolize D-arabinose.[11] In the plant kingdom, D-arabinose has been identified in the aloins of the Aloe genus.[12] Although distinct from 2-deoxy-D-ribose, the metabolic pathways of these related D-pentoses in microorganisms are of interest to researchers exploring carbohydrate biochemistry and potential biosynthetic routes.

Biosynthesis of 2-Deoxy-D-ribose

The primary mechanism for the biological synthesis of 2-deoxy-D-ribose is not through the direct synthesis of the free sugar but rather through the reduction of ribonucleotides.

The Ribonucleotide Reductase Pathway

Deoxyribonucleotides, the precursors of DNA, are generated from their corresponding ribonucleotides by a class of enzymes known as ribonucleotide reductases (RNRs).[3] This enzymatic reaction involves the direct reduction of the 2'-hydroxyl group of the ribose moiety in a ribonucleoside diphosphate or triphosphate, without the cleavage of any other bonds. This process is fundamental for DNA synthesis and repair.

Sources

- 1. sdruntaichem.com [sdruntaichem.com]

- 2. biosynth.com [biosynth.com]

- 3. Deoxyribose - Wikipedia [en.wikipedia.org]

- 4. cityskinclinic.com [cityskinclinic.com]

- 5. fox26houston.com [fox26houston.com]

- 6. signalscv.com [signalscv.com]

- 7. zmescience.com [zmescience.com]

- 8. Arabinose - Wikipedia [en.wikipedia.org]

- 9. homework.study.com [homework.study.com]

- 10. Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Showing Compound D-Arabinose (FDB001219) - FooDB [foodb.ca]

A Technical Guide to the Stereospecific Biological Activities of Arabinose Isomers: D-Arabinose, L-Arabinose, and the Novel Deuterated Analog D-Arabinose-2-d

Introduction: The Significance of Stereochemistry in Biological Systems

In the intricate landscape of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological function. Even subtle changes in the spatial orientation of functional groups can dramatically alter how a molecule interacts with enzymes, receptors, and other biological targets. This principle is particularly evident in the study of monosaccharides, where different stereoisomers of the same sugar can exhibit vastly different metabolic fates and physiological effects.

This technical guide provides an in-depth exploration of the biological activities of three arabinose isomers: the naturally abundant L-arabinose, its less common enantiomer D-arabinose, and a novel, synthetically conceived analog, D-arabinose-2-d. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the known biological effects of L- and D-arabinose and a theoretical framework for understanding the potential impact of deuteration on the biological activity of D-arabinose. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their comparative analysis, and present visual workflows to guide future research in this promising area.

Part 1: The Arabinose Enantiomers: L-Arabinose and D-Arabinose

Arabinose is a five-carbon monosaccharide, an aldopentose, that exists as two stereoisomers, or enantiomers: L-arabinose and D-arabinose.[1] While chemically similar, their differing chirality leads to distinct interactions within biological systems.

L-Arabinose: A Functional Food Ingredient and Metabolic Modulator

L-arabinose is the more common isomer found in nature, typically as a component of plant polysaccharides like hemicellulose and pectin.[1][2][3] It has gained significant attention as a functional food ingredient and a potential therapeutic agent due to its unique metabolic properties.

Biological Activities of L-Arabinose:

-

Sucrase Inhibition: The most well-documented biological effect of L-arabinose is its potent and uncompetitive inhibition of the intestinal enzyme sucrase.[4][5][6][7] Sucrase is responsible for the hydrolysis of sucrose into glucose and fructose, and its inhibition by L-arabinose slows down the digestion and absorption of sucrose. This leads to a blunted postprandial glucose and insulin response.[5][7][8]

-

Blood Glucose and Insulin Regulation: By inhibiting sucrose digestion, L-arabinose can help to manage blood sugar levels, making it a valuable ingredient for individuals with or at risk of type 2 diabetes.[5][9][10] Studies have shown that co-ingestion of L-arabinose with sucrose significantly reduces peak plasma glucose and insulin concentrations.[8]

-

Gut Microbiota Modulation: L-arabinose that is not absorbed in the small intestine passes to the large intestine where it can be fermented by gut bacteria, potentially promoting the growth of beneficial species.[5]

-

Weight Management: Due to its ability to reduce the caloric impact of sucrose and its low caloric value, L-arabinose is being explored for its potential role in weight management.[3][4][5][10]

Metabolic Pathway of L-Arabinose in Bacteria:

In many bacteria, L-arabinose can be utilized as a carbon source through a specific metabolic pathway. This pathway involves a series of enzymatic conversions that ultimately lead to an intermediate of the pentose phosphate pathway.

Caption: Bacterial metabolic pathway of L-arabinose.

D-Arabinose: A Rare Sugar with Emerging Biological Significance

D-arabinose is the enantiomer of L-arabinose and is less abundant in nature.[1] Its biological activities are not as extensively studied as those of its L-counterpart, but emerging research suggests it possesses unique and potentially valuable properties.

Biological Activities of D-Arabinose:

-

Inhibition of Glucose Dehydrogenase: D-arabinose has been identified as an inhibitor of glucose dehydrogenase, suggesting a potential role in modulating glucose metabolism through a different mechanism than L-arabinose.[11]

-

Growth Inhibition in C. elegans: A notable study demonstrated that D-arabinose exhibits a strong growth inhibitory effect on the nematode Caenorhabditis elegans, even more potent than the well-known glycolytic inhibitor 2-deoxy-D-glucose.[12] This finding suggests that D-arabinose may interfere with fundamental metabolic pathways. The inhibitory effect was rescued by the addition of D-ribose or D-fructose, but not D-glucose, indicating a potential disruption of pentose and fructose metabolism.[12]

-

Chiral Building Block in Pharmaceuticals: The unique stereochemistry of D-arabinose makes it a valuable chiral starting material in the synthesis of various pharmaceutical compounds.[11][13][14][15]

Part 2: this compound: A Novel Deuterated Analog and the Kinetic Isotope Effect

The introduction of a deuterium atom at a specific position within a molecule can have a profound impact on its biological activity. This is due to the kinetic isotope effect (KIE) , where the heavier mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond than a carbon-hydrogen (C-H) bond.[16][17] Consequently, enzymatic reactions that involve the cleavage of this bond can be significantly slower for the deuterated compound.[17][18]

While there is no specific literature on this compound, we can hypothesize its potential biological activities based on the principles of the KIE. The C-2 position of arabinose is a key site for enzymatic transformations, such as isomerization.

Hypothesized Biological Effects of this compound:

-

Altered Metabolism: If D-arabinose is metabolized by enzymes that act on the C-2 position, the presence of deuterium in this compound would likely slow down these metabolic processes. This could lead to a longer biological half-life and altered downstream metabolic effects compared to non-deuterated D-arabinose.

-

Enhanced or Modified Biological Activity: The slower metabolism of this compound could lead to a more sustained interaction with its biological targets, potentially enhancing its therapeutic or biological effects. For instance, if the growth inhibitory effect of D-arabinose is dependent on its concentration, a slower breakdown could lead to a more potent effect.

-

Metabolic Tracer: Deuterated sugars are valuable tools as metabolic probes in research.[] this compound could be used to trace the metabolic fate of D-arabinose in various biological systems using techniques like mass spectrometry or NMR spectroscopy.[]

Part 3: Comparative Analysis of Arabinose Isomers

To facilitate a clear understanding of the distinct properties of these three arabinose isomers, the following table summarizes their key characteristics.

| Feature | L-Arabinose | D-Arabinose | This compound (Hypothesized) |

| Natural Abundance | Common in plants | Rare | Synthetic |

| Primary Biological Activity | Sucrase inhibitor | Growth inhibitor (C. elegans), Glucose dehydrogenase inhibitor | Potentially enhanced or prolonged biological activity of D-arabinose |

| Effect on Blood Glucose | Reduces postprandial glucose and insulin when co-ingested with sucrose | Not well-established, may have indirect effects | Dependent on the mechanism of D-arabinose action |

| Metabolism | Metabolized by some gut bacteria | Potentially interferes with pentose and fructose metabolism | Slower metabolic rate compared to D-arabinose |

| Potential Applications | Functional food, dietary supplement for blood sugar management | Research tool, potential therapeutic agent | Research tool (metabolic tracer), potentially more potent therapeutic agent |

Part 4: Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences and further characterize the biological activities of D-arabinose, L-arabinose, and this compound, a series of well-defined experimental protocols are essential. The following section provides detailed methodologies for key comparative assays.

Protocol 1: In Vitro Sucrase Inhibition Assay

This assay will determine and compare the inhibitory effects of the three arabinose isomers on sucrase activity.

Objective: To quantify the IC50 values of L-arabinose, D-arabinose, and this compound for intestinal sucrase.

Materials:

-

Rat intestinal acetone powder (source of sucrase)

-

Sucrose solution (substrate)

-

L-arabinose, D-arabinose, this compound solutions of varying concentrations

-

Phosphate buffer (pH 7.0)

-

Glucose oxidase-peroxidase (GOPOD) reagent for glucose quantification

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a stock solution of rat intestinal acetone powder in phosphate buffer. Centrifuge to pellet insoluble material and use the supernatant as the enzyme source.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Phosphate buffer

-

Varying concentrations of the inhibitor (L-arabinose, D-arabinose, or this compound) or vehicle control.

-

Sucrase enzyme solution.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add sucrose solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., Tris buffer).

-

Glucose Quantification: Add GOPOD reagent to each well and incubate at 37°C for 20 minutes.

-

Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of sucrase inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Caption: Workflow for the cell viability and proliferation assay.

Conclusion and Future Directions

The study of arabinose stereoisomers presents a fascinating example of how subtle changes in molecular architecture can lead to profound differences in biological activity. L-arabinose is a well-established modulator of sucrose metabolism with clear applications in the food and nutraceutical industries. D-arabinose, while less understood, shows promise as a tool for probing fundamental metabolic pathways and as a potential therapeutic agent.

The introduction of this compound opens up a new avenue of research, allowing for the investigation of the kinetic isotope effect on the biological activities of D-arabinose. The experimental protocols outlined in this guide provide a robust framework for the comparative analysis of these three compounds. Future research should focus on elucidating the precise molecular mechanisms underlying the biological effects of D-arabinose and its deuterated analog, exploring their potential in various disease models, and further investigating their metabolic fates in different biological systems. The insights gained from such studies will not only advance our fundamental understanding of carbohydrate biology but may also pave the way for the development of novel therapeutic strategies and functional food ingredients.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of D(-)-Arabinose in Pharmaceutical Synthesis.

- Zhang, Y., et al. (2025). Functional Food Ingredient: Arabinose from Preparation, Application and Potent Metabolic Characteristics. Food & Function.

- Yamamoto, H. (2013). Physiological functions and food applications of L-arabinose. Oleo Science, 13(9), 429-434.

- BenchChem. (2025). A Comparative Guide to the Biological Activities of L-Arabinofuranose and Other Pentoses.

- ChemicalBook. (n.d.). What is L-Arabinose?.

- LookChem. (n.d.). Exploring L-Arabinose: Applications, Benefits, and Sourcing from China.

- San-Ei Gen F.F.I., Inc. (2025). Novel Functional Sugar L-Arabinose: Its Functionality, Uses and Production Methods. Japan Food Science.

- Chem-Impex. (n.d.). D-(−)-Arabinose.

- Nutra Food Ingredients LLC. (n.d.). L-Arabinose.

- Chemtrade Asia. (2024). Innovative Uses of Arabinose in Pharmaceuticals-Biotechnology.

- van der Beek, C. M., et al. (2022).

- Bar-Peled, M., & O'Neill, M. A. (2012). d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose. Bioorganic & medicinal chemistry letters, 22(16), 5250–5253.

- PubChem. (n.d.). Deuterated Glucose.

- National Cancer Institute. (n.d.). Definition of deuterated glucose.

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Versatility of D-Arabinose: Beyond Sugar, Into Research.

- Sato, K., et al. (2016). Growth inhibitory effect of D-arabinose against the nematode Caenorhabditis elegans: Discovery of a novel bioactive monosaccharide. Bioorganic & medicinal chemistry letters, 26(4), 1058–1061.

- Wikipedia. (n.d.). Arabinose.

- Wang, Y., et al. (2023). Arabinose Plays an Important Role in Regulating the Growth and Sporulation of Bacillus subtilis NCD-2. International Journal of Molecular Sciences, 24(24), 17482.

- BOC Sciences. (n.d.). Deuteration of Carbohydrates Based on DCL™.

- Réthoré, G., et al. (2022). L-arabinose co-ingestion delays glucose absorption derived from sucrose in healthy men and women: a double-blind, randomised crossover trial. British Journal of Nutrition, 127(11), 1633–1642.

- ResearchGate. (n.d.). Metabolic pathway of d-glucose and l-arabinose (a) and the chromosomal....

- de Vogel-van den Bosch, H. M., et al. (2015). Protective effects of L-arabinose in high-carbohydrate, high-fat diet-induced metabolic syndrome in rats. Food & nutrition research, 59, 29013.

- Wikipedia. (n.d.). Deoxyribose.

- Wikipedia. (n.d.). Kinetic isotope effect.

- ResearchGate. (n.d.). Metabolic pathway of d-glucose and l-arabinose (a) and the chromosomal....

- Zhang, Y., et al. (2016). Metabolism of l-arabinose in plants. Journal of Plant Research, 129(4), 547–555.

- TargetMol. (n.d.). D-Arabinose | Endogenous Metabolite.

- PubChem. (n.d.). D-Arabinose.

- Simson Pharma Limited. (2025). Deuterated Compounds.

- The Cochrane Library. (2020). The Effects of L-arabinose on Intestinal Sucrase Activity in Man.

- Zhang, J., et al. (2015). Protective effects of L-arabinose in high-carbohydrate, high-fat diet-induced metabolic syndrome in rats. Food & nutrition research, 59, 29013.

- Gu, H., & Withers, S. G. (2005). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 399, 267–283.

- ResearchGate. (n.d.).

- Rhimi, M., et al. (2017). l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose. Journal of agricultural and food chemistry, 65(40), 8876–8885.

- ResearchGate. (n.d.). Characterization of an L-Arabinose Isomerase from Bacillus velezensis and Its Application for L-Ribulose and L-Ribose Biosynthesis.

- Chen, L., et al. (2026). Identification of specific gut bacteria and metabolomic signatures related to Myocardial Insulin Resistance in Type 2 Diabetes. bioRxiv.

- ResearchGate. (n.d.).

- Répás, Z., et al. (2025). The biological effects of deuterium present in food. Discover Food, 5(1), 57.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-deoxy-D-arabino-(6-13C)hexose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bloomtechz.com [bloomtechz.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A New Sucrase Enzyme Inhibitor from Azadirachta indica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. A method for assaying intestinal brush-border sucrase in an intact intestinal preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.kr]

- 15. mdpi.com [mdpi.com]

- 16. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of the Code: A Technical Guide to 2-Deoxy-D-Arabinose

This guide provides an in-depth exploration of 2-deoxy-D-arabinose, a molecule more commonly known as 2-deoxy-D-ribose. From its pivotal discovery that reshaped our understanding of genetics to its synthesis and contemporary applications in research and drug development, this document offers a comprehensive technical overview for scientists and professionals in the field.

Foreword: The Unassuming Sugar that Underpins Heredity

In the grand narrative of molecular biology, few molecules hold as foundational a role as 2-deoxy-D-arabinose. While its name might be less familiar to those outside of biochemistry, its alter ego, 2-deoxy-D-ribose, is universally recognized as the sugar backbone of deoxyribonucleic acid (DNA). This technical guide delves into the rich history of this critical monosaccharide, its chemical intricacies, and its enduring impact on science and medicine. We will journey from its initial discovery to the sophisticated synthetic methodologies developed over the years and explore its utility as a tool in modern biomedical research.

Part 1: The Discovery and Historical Context

The story of 2-deoxy-D-arabinose is inextricably linked to the early days of nucleic acid research. For decades, scientists sought to unravel the chemical nature of the substances found within the cell nucleus. It was the meticulous work of the Russian-born American biochemist Phoebus Levene that brought clarity to this complex field.

In 1909, Levene and his colleague Walter Jacobs identified D-ribose as a key component of what we now know as ribonucleic acid (RNA).[1] However, it took another two decades of painstaking research for Levene to isolate and identify the sugar component of "thymus nucleic acid," which we now call DNA. In a landmark 1929 paper, Levene and his collaborators announced the discovery of a "deoxy" sugar, which he named deoxyribose.[2][3] This discovery was a crucial step in distinguishing DNA from RNA and laid the groundwork for understanding the structure of these vital macromolecules.[4][5] Levene's work established that DNA was composed of adenine, guanine, thymine, cytosine, a phosphate group, and this newly discovered deoxyribose sugar.[2]

Levene not only identified the components of DNA but also proposed that they were linked together in a phosphate-sugar-base sequence to form what he termed a "nucleotide."[2] He further hypothesized that the DNA molecule consisted of a chain of these nucleotides. While his "tetranucleotide hypothesis," which suggested that the four bases repeated in a fixed sequence, was later proven to be an oversimplification, his fundamental contributions to elucidating the chemical composition of DNA were monumental.[2]

It is important to note that the terms 2-deoxy-D-arabinose and 2-deoxy-D-ribose describe the same molecule. The name 2-deoxy-D-arabinose highlights its stereochemical relationship to D-arabinose, while 2-deoxy-D-ribose, the more common name, reflects its relationship to D-ribose and its role in DNA.

Part 2: Chemical Synthesis of 2-Deoxy-D-Arabinose

The ability to chemically synthesize 2-deoxy-D-arabinose has been crucial for a wide range of applications, from the synthesis of modified nucleosides for therapeutic purposes to its use in biochemical assays. Over the years, numerous synthetic routes have been developed, evolving from classical carbohydrate chemistry to more modern, efficient methods.

Historical Synthesis from D-Arabinose

The core challenge in this conversion is the regioselective deoxygenation at the C-2 position of the arabinose backbone. A general, illustrative workflow for such a transformation is presented below.

Caption: A modern synthetic strategy for 2-deoxy-D-ribose starting from a protected glycal.

Experimental Protocol (Illustrative Modern Method):

A modern synthesis of 2-deoxy-D-ribose can be achieved from 3,4-O-diacetyl-D-arabinal. [8]

-

Reaction Setup: 3,4-O-diacetyl-D-arabinal is dissolved in an organic solvent.

-

Addition of Reagents: Lithium bromide or lithium chloride, a strong acid cation exchange resin, and water are added to the solution.

-

Reaction: The mixture is allowed to react to form 3,4-O-diacetyl-deoxy-D-ribose. The use of the lithium halide and the cation exchange resin facilitates the addition of water across the double bond of the glycal in a stereocontrolled manner.

-

Hydrolysis: The resulting 3,4-O-diacetyl-deoxy-D-ribose is then subjected to a hydrolysis reaction to remove the acetyl protecting groups. This is typically achieved by treatment with a base, such as sodium methoxide in methanol, or an acid.

-

Purification: The final product, 2-deoxy-D-ribose, is then purified, for example, by crystallization or chromatography. This method is advantageous due to its potentially higher yield and simpler post-processing. [8] Table 1: Comparison of Historical and Modern Synthetic Approaches

| Feature | Historical Method (from D-Arabinose) | Modern Method (from Glycal) |

| Starting Material | D-Arabinose | Protected Glycal (e.g., Diacetyl-D-arabinal) |

| Key Transformation | Regioselective deoxygenation of a secondary alcohol | Stereoselective addition to a double bond |

| Number of Steps | Typically more steps involving protection, activation, displacement, reduction, and deprotection | Fewer steps, potentially a one-pot reaction for the key transformation |

| Reagents | Stoichiometric reagents, potentially harsh conditions | Catalytic reagents, milder reaction conditions |

| Stereocontrol | Can be challenging, may require specific reaction conditions to control stereochemistry | Often offers better stereocontrol due to the nature of the addition reaction |

| Overall Yield | Generally lower | Potentially higher |

Part 3: Biological Significance and Applications

The primary biological significance of 2-deoxy-D-arabinose lies in its role as a fundamental building block of DNA. The absence of the hydroxyl group at the 2' position, which distinguishes it from ribose, has profound implications for the structure and stability of the DNA molecule.

Caption: The phosphodiester linkage between 2-deoxy-D-ribose units in the DNA backbone.

The lack of the 2'-hydroxyl group makes DNA less susceptible to hydrolysis compared to RNA, contributing to its greater stability as a long-term storage medium for genetic information. This structural difference is also critical for the formation of the iconic double helix structure of DNA.

Beyond its natural role, 2-deoxy-D-arabinose and its derivatives are valuable tools in research and have applications in drug development.

Inducing Oxidative Stress in Cellular Models

2-deoxy-D-ribose is known to induce oxidative stress in various cell types, leading to cellular damage and apoptosis (programmed cell death). [9][10]This property makes it a useful tool for studying the mechanisms of oxidative damage and for evaluating the efficacy of antioxidant compounds. The proposed mechanism involves the depletion of intracellular glutathione (GSH), a key antioxidant, which in turn leads to an increase in reactive oxygen species (ROS). [10] Experimental Protocol: Induction of Oxidative Stress in Human Monocytic Cells (U937)

This protocol is based on a study by Uddin et al. (2008) investigating the effects of 2-deoxy-D-ribose on U937 cells. [10]

-

Cell Culture: Human monocytic U937 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: A stock solution of 2-deoxy-D-ribose is prepared in sterile phosphate-buffered saline (PBS). The cells are then treated with a final concentration of 30 mM 2-deoxy-D-ribose for a specified period (e.g., 24 hours). A control group of cells is treated with PBS alone.

-

Assessment of Oxidative Stress:

-

ROS Production: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA). After treatment, cells are incubated with DCF-DA, and the fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.

-

Glutathione (GSH) Depletion: Intracellular GSH levels can be quantified using a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction.

-

-

Analysis of Apoptosis:

-

Annexin V Staining: Apoptosis can be assessed by staining the cells with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by viable cells. The stained cells are then analyzed by flow cytometry.

-

Sub-G1 Population Analysis: The percentage of apoptotic cells can also be determined by analyzing the cell cycle distribution. Apoptotic cells have fragmented DNA, which leads to a sub-G1 peak in a DNA content histogram obtained by flow cytometry after staining with a DNA-binding dye like PI.

-

Precursor for Nucleoside Analog Synthesis

2-deoxy-D-arabinose is a key starting material for the synthesis of a wide variety of nucleoside analogs. These modified nucleosides are of great interest in medicinal chemistry as they can act as antiviral and anticancer agents. By altering the sugar moiety or the nucleobase, chemists can design molecules that interfere with viral replication or tumor cell proliferation.

The synthesis of nucleoside analogs from 2-deoxy-D-ribose generally involves the coupling of a protected derivative of the sugar with a modified or standard nucleobase.

Illustrative Synthesis of a Deoxynucleoside Analog:

Caption: General scheme for the synthesis of a nucleoside analog from 2-deoxy-D-ribose.

Experimental Protocol (General Principles):

While specific protocols vary greatly depending on the target nucleoside analog, a general procedure can be outlined.

-

Protection of 2-Deoxy-D-ribose: The hydroxyl groups of 2-deoxy-D-ribose are first protected to prevent unwanted side reactions during the coupling step. This can be achieved by reacting the sugar with an acylating agent like acetic anhydride or a silylating agent.

-

Activation of the Anomeric Carbon: The anomeric carbon (C-1) is then activated to facilitate the coupling reaction. This can be done by converting the protected sugar into a glycosyl halide (e.g., by treatment with HBr in acetic acid) or another suitable glycosyl donor.

-

Glycosylation (Coupling): The activated sugar is then coupled with the desired nucleobase (which may also be protected). This reaction is often carried out in the presence of a Lewis acid catalyst.

-

Deprotection: Finally, all protecting groups are removed from the sugar and the base to yield the final nucleoside analog. The choice of deprotection conditions depends on the nature of the protecting groups used.

The development of efficient and stereoselective methods for the synthesis of nucleoside analogs from 2-deoxy-D-arabinose remains an active area of research, driven by the continuous need for new therapeutic agents.

Conclusion

From its discovery by Phoebus Levene, which was a cornerstone in elucidating the chemical nature of DNA, to its modern-day applications as a versatile tool in biomedical research and a starting material for the synthesis of life-saving drugs, 2-deoxy-D-arabinose has had a profound and lasting impact on science. Its unique chemical structure, characterized by the absence of a 2'-hydroxyl group, not only defines the stability and helical nature of our genetic material but also provides a platform for chemical manipulation and the development of novel therapeutic strategies. This in-depth technical guide has aimed to provide a comprehensive overview of this remarkable molecule, highlighting its historical significance, the evolution of its chemical synthesis, and its ongoing importance in the laboratory and beyond.

References

- Levene, P. A., & London, E. S. (1929). The structure of thymonucleic acid. Journal of Biological Chemistry, 83(2), 793-802.

- Levene, P. A., & Jacobs, W. A. (1909). On the structure of the nucleic acids. Berichte der deutschen chemischen Gesellschaft, 42(2), 2469-2473.

- Liang, X. (2016). Method for preparing 2-deoxy-D-ribose. CN105315535A.

- Levene, P. A., Mikeska, L. A., & Mori, T. (1929). On the carbohydrate of thymonucleic acid. Journal of Biological Chemistry, 85(2), 785-787.

- Uddin, M. M., et al. (2008). 2-Deoxy-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: prevention by pyridoxal-5'-phosphate. Free Radical Research, 42(5), 458-467.

- Kent, P. W., Stacey, M., & Wiggins, L. F. (1949). Deoxy-sugars. Part II. Synthesis of 2-deoxy-D-ribose and 3-deoxy-D-xylose from D-arabinose. Journal of the Chemical Society (Resumed), 1232-1237.

- Sowden, J. C., & Fischer, H. O. L. (1947). The Condensation of Nitromethane with D-Arabinose. A New Synthesis of 2-Deoxy-D-glucose. Journal of the American Chemical Society, 69(5), 1048-1050.

- Bergmann, M., Schotte, H., & Lechinsky, W. (1922). Über die ungesättigte Reduktions-produkte der Zuckerarten, II.: Darstellung und Eigenschaften des d-Glucals und über die Konstitution des Anhydro-d-glucals. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(1), 158-173.

- Bolliger, H. R., & Schmid, M. D. (1951). Über die Synthese der 2-Desoxy-D-ribose. Helvetica Chimica Acta, 34(5), 1597-1605.

-

Omic.ly. (2024). Phoebus Levene and the discovery of the 2-dimensional structure of DNA. Retrieved from [Link]

-

Visionlearning. (n.d.). DNA II. Retrieved from [Link]

- Kent, P. W., Stacey, M., & Wiggins, L. F. (1948). Conversion of D-arabinose into 2-deoxy-D-ribose and 3-deoxy D-xylose.

- Lee, M. S., et al. (2010). 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line. Metabolism, 59(3), 325-332.

- Wiggins, L. F. (1949). The synthesis of 2-deoxy-D-ribose and 3-deoxy-D-xylose from D-arabinose. Journal of the Chemical Society (Resumed), 1232.

- Mukaiyama, T., Miwa, T., & Nakatsuka, T. (1982). Stereoselective synthesis of 2-amino-2-deoxy-d-arabinose and -d-ribose. Chemistry Letters, 11(9), 1461-1464.

- Wiley, P. F., & Caron, E. L. (1966). D-Arabinose and 2-Deoxy-D-ribose Derivatives. Journal of Medicinal Chemistry, 9(5), 791-792.

- Uddin, M. M., et al. (2008).

- Walker, T. E., Ehler, D. S., & Unkefer, C. J. (1988). Synthesis of 2-deoxy-D-arabino-(6-13C)hexose.

- Kent, P. W., Stacey, M., & Wiggins, L. F. (1948). Conversion of D-arabinose into 2-deoxy-D-ribose and 3-deoxy D-xylose.

- Hřebabecký, H., & Beránek, J. (1978). Synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 3. medium.com [medium.com]

- 4. Phoebus Levene and the discovery of the 2-dimensional structure of DNA [omic.ly]

- 5. researchgate.net [researchgate.net]

- 6. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]

- 7. Conversion of D-arabinose into 2-deoxy-D-ribose and 3-deoxy D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Method for preparing 2-deoxy-D-ribose (2016) | Xing-Yong Liang [scispace.com]

- 9. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Deoxy-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: prevention by pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

metabolic pathway of D-Arabinose-2-d

An In-depth Technical Guide to the Metabolic Pathway of D-Arabinose

Abstract

D-arabinose, a pentose sugar found in plant biomass, represents a potential carbon source for various microorganisms. Unlike its more common L-enantiomer, the metabolic routes for D-arabinose are less ubiquitous and often rely on the co-opting of enzymatic machinery from other pathways. This technical guide provides a comprehensive exploration of the known metabolic pathways for D-arabinose, primarily focusing on the well-characterized systems in the model bacterium Escherichia coli. We will delve into the distinct catabolic strategies employed by different E. coli strains, the enzymology of the key catalytic steps, the intricate regulatory networks that govern pathway expression, and detailed, field-proven experimental protocols for the investigation of this metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pentose sugar metabolism for applications in metabolic engineering, synthetic biology, and antimicrobial development.

Core Metabolic Pathways of D-Arabinose

Microorganisms have evolved several strategies to channel D-arabinose into central metabolism. The pathways are not universally conserved, with notable differences observed even between strains of the same species, such as Escherichia coli. These pathways ultimately convert D-arabinose into intermediates of the Pentose Phosphate Pathway (PPP) or glycolysis.

The L-Fucose Pathway-Dependent Catabolism in Escherichia coli K-12

In the common laboratory strain E. coli K-12, the catabolism of D-arabinose is adventitiously carried out by the enzymatic machinery of the L-fucose metabolic pathway.[1][2][3] Wild-type E. coli K-12 cannot typically use D-arabinose as a sole carbon source because the L-fucose operon is not induced by D-arabinose.[1] However, in mutant strains where this operon is constitutively expressed or in the presence of L-fucose as an inducer, D-arabinose can be metabolized.[1][2]

The pathway proceeds in three sequential steps:

-

Isomerization : D-arabinose is first converted to the ketopentose D-ribulose. This reaction is catalyzed by L-fucose isomerase (EC 5.3.1.25), which exhibits promiscuous activity on D-arabinose.[1][3][4]

-

Phosphorylation : D-ribulose is subsequently phosphorylated at the C1 position to yield D-ribulose-1-phosphate. This step is catalyzed by L-fuculokinase (EC 2.7.1.51).[1][3]

-

Aldol Cleavage : The final step involves the cleavage of D-ribulose-1-phosphate by L-fuculose-1-phosphate aldolase (EC 4.1.2.17) into two products: dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[1][2][3] DHAP is a central glycolytic intermediate, while glycolaldehyde can be further oxidized to glycolate.[1]

Caption: D-Arabinose catabolism in E. coli K-12 via the L-fucose pathway.

The Pentose Phosphate Pathway-Integrated Catabolism in Escherichia coli B/r

In contrast to the K-12 strain, E. coli B/r and its mutants utilize a different and more direct route to integrate D-arabinose into the pentose phosphate pathway.[5][6] This pathway involves a distinct set of enzymes, including a specific D-ribulokinase.[7]

The metabolic sequence is as follows:

-

Isomerization : As in the K-12 pathway, D-arabinose is isomerized to D-ribulose, catalyzed by D-arabinose isomerase (EC 5.3.1.3).[5][8]

-

Phosphorylation : D-ribulose is phosphorylated by ATP to form D-ribulose-5-phosphate (Ru5P).[5][9] This critical step is catalyzed by D-ribulokinase (EC 2.7.1.47), an enzyme distinct from the L-fuculokinase used in the K-12 strain.[7][10]

-

Epimerization : D-ribulose-5-phosphate, a key intermediate in the PPP, is then reversibly epimerized at the C3 position to form D-xylulose-5-phosphate (Xu5P).[5][11] This reaction is catalyzed by D-ribulose-5-phosphate 3-epimerase (EC 5.1.3.1).[12][13] D-xylulose-5-phosphate is subsequently metabolized by the transketolase and transaldolase reactions of the non-oxidative PPP.

Caption: D-Arabinose catabolism in E. coli B/r integrating into the PPP.

Enzymology of D-Arabinose Catabolism

The efficiency of D-arabinose metabolism is dictated by the kinetic properties and substrate specificities of the pathway enzymes. While some enzymes are highly specific, others are recruited due to their broad substrate acceptance.

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Source Organism (E. coli) |

| D-Arabinose Isomerase | 5.3.1.3 | D-Arabinose | D-Ribulose | Mn2+ | E. coli |

| L-Fucose Isomerase | 5.3.1.25 | L-Fucose, D-Arabinose | L-Fuculose, D-Ribulose | Mn2+ | E. coli |

| D-Ribulokinase | 2.7.1.47 | ATP, D-Ribulose | ADP, D-Ribulose-5-P | Mg2+ | E. coli B |

| L-Fuculokinase | 2.7.1.51 | ATP, L-Fuculose, D-Ribulose | ADP, L-Fuculose-1-P, D-Ribulose-1-P | Mg2+ | E. coli K-12 |

| D-Ribulose-5-P 3-Epimerase | 5.1.3.1 | D-Ribulose-5-P | D-Xylulose-5-P | Divalent metal ion (e.g., Fe2+) | E. coli |

Table 1: Key enzymes involved in the primary D-arabinose metabolic pathways in Escherichia coli.

Expertise & Causality: The requirement for divalent metal ions like Mn2+ or Mg2+ is a common feature of isomerases and kinases. For isomerases, the metal ion can facilitate the reaction by stabilizing the ene-diol intermediate.[14] For kinases, the true substrate is often a Mg2+-ATP complex, where the metal ion helps to neutralize the negative charges on the phosphate groups, making the terminal phosphorus atom more susceptible to nucleophilic attack by the hydroxyl group of the sugar.[9]

Regulation of D-Arabinose Metabolism

The utilization of D-arabinose is tightly controlled at the genetic level, ensuring that the metabolic machinery is synthesized only when needed and when more preferred carbon sources are unavailable.

Induction and the L-Fucose Regulon

In E. coli K-12, the enzymes for D-arabinose catabolism are encoded by the L-fucose (fuc) regulon.[1] This regulon is induced by L-fucose, not D-arabinose.[2] However, in E. coli B, both L-fucose and D-arabinose can act as inducers for the pathway enzymes, including the specific D-ribulokinase (darK).[6][7] This suggests a different regulatory logic between the strains.

Carbon Catabolite Repression

Like many pathways for alternative sugars, D-arabinose metabolism is subject to carbon catabolite repression (CCR). In the presence of a preferred carbon source like glucose, the expression of the operons required for arabinose metabolism is repressed.[15][16] This is a global regulatory mechanism that allows bacteria to prioritize the consumption of the most energy-efficient sugars first.

Hierarchical Control Among Pentoses

Beyond glucose-mediated repression, a clear hierarchy exists in the utilization of pentose sugars. When grown in a mixture of arabinose and xylose, E. coli will consume arabinose first before beginning to metabolize xylose.[15][17][18] This is due to a specific repressive action of the arabinose-bound regulatory protein, AraC. AraC can bind to the promoter regions of the xylose utilization genes (xyl operons) and inhibit their transcription.[17] This demonstrates multiple layers of regulatory control that fine-tune sugar preference.

Caption: Regulatory hierarchy of glucose, arabinose, and xylose metabolism.

Experimental Protocols for Studying D-Arabinose Metabolism

Investigating a metabolic pathway requires robust and reproducible experimental methods. The protocols described here are foundational for characterizing the enzymes and intermediates of D-arabinose catabolism.

Protocol: Assay for D-Arabinose Isomerase Activity

This protocol uses a colorimetric method to quantify the formation of D-ribulose (a ketose) from D-arabinose (an aldose).

Principle (Causality): The cysteine-carbazole-sulfuric acid reaction is a classic method for the determination of ketoses. In a strong acid environment, ketoses are dehydrated to form furfural derivatives, which then react with carbazole to produce a distinct purple-colored complex. The intensity of this color, measured spectrophotometrically at 540 nm, is directly proportional to the amount of ketose present. Aldoses react much slower and produce less color, allowing for the specific detection of the ketose product.

Step-by-Step Methodology:

-

Enzyme Reaction Setup:

-

In a microcentrifuge tube, prepare a 500 µL reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MnCl₂

-

100 mM D-Arabinose

-